Tauropine
Overview
Description
It is a type of opine, which are anaerobic metabolites found in marine invertebrates such as abalone and certain algae . Tauropine is produced through the reductive condensation of taurine and pyruvate, catalyzed by the enzyme this compound dehydrogenase . This compound plays a significant role in the anaerobic metabolism of marine organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tauropine can be synthesized by reacting taurine with L-bromopropionic acid in a 1M NaOH solution for seven days . The reaction mixture is then applied to a Dowex 1-X2 column, washed with water and 0.1M HCl, and eluted with 0.2M HCl. The eluant is concentrated using a rotary evaporator, and the residue is recrystallized with ethanol and lyophilized .
Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Tauropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form taurine and pyruvate.
Substitution: this compound can participate in substitution reactions, particularly involving its sulfoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive agents such as sodium borohydride can be used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Taurine and pyruvate.
Reduction: this compound itself is a product of the reductive condensation of taurine and pyruvate.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Tauropine has several applications in scientific research:
Mechanism of Action
Tauropine exerts its effects primarily through its role in anaerobic metabolism. The enzyme this compound dehydrogenase catalyzes the conversion of taurine and pyruvate to this compound, which helps maintain redox balance under hypoxic conditions . This process is crucial for the survival of marine organisms in low-oxygen environments .
Comparison with Similar Compounds
Octopine: Another opine found in marine invertebrates, produced from arginine and pyruvate.
Strombine: Formed from glycine and pyruvate, also found in marine organisms.
Alanopine: Produced from alanine and pyruvate.
Uniqueness of Tauropine: this compound is unique due to its specific formation from taurine and pyruvate, catalyzed by this compound dehydrogenase . Its presence in marine invertebrates and algae, along with its potential health benefits, sets it apart from other opines .
Biological Activity
Tauropine, a non-proteinogenic amino acid derivative, is primarily known for its role in the anaerobic metabolism of certain marine organisms, particularly in the context of hypoxia. It is synthesized through the action of this compound dehydrogenase (TaDH), which catalyzes the reduction of pyruvate using taurine as a substrate alongside NADH. This article explores the biological activity of this compound, focusing on its enzymatic properties, physiological roles, and implications in metabolic processes.
Enzymatic Properties of this compound Dehydrogenase
This compound dehydrogenase is a key enzyme that facilitates the conversion of pyruvate and taurine into this compound. The enzyme has been purified from the shell adductor muscle of the ormer (Haliotis lamellosa), revealing several important characteristics:
- Molecular Weight : The enzyme exhibits a relative molecular mass of approximately 38,000 Da when assessed by gel filtration and 42,000 Da via SDS-PAGE.
- Substrate Specificity : The preferred substrates for TaDH are this compound and pyruvate, with alanine being a less effective alternative substrate.
- Kinetic Parameters : The apparent Km values for NADH, pyruvate, and taurine are 0.022 mM, 0.64 mM, and 64.7 mM respectively at pH 7.0. Product inhibition studies indicate that both NAD+ and this compound inhibit the forward reaction, with NAD+ acting as a competitive inhibitor .
Physiological Role
The physiological significance of this compound and its dehydrogenase has been extensively studied in various organisms under anaerobic conditions. In marine species like Haliotis lamellosa, this compound serves as an important metabolic intermediate during periods of low oxygen availability.
- Metabolic Pathway : During anaerobiosis, organisms utilize this compound to regenerate NAD+, which is crucial for maintaining glycolytic flux and energy production.
- Hypoxia Response : Research indicates that genes related to this compound metabolism are upregulated in response to hypoxic conditions, suggesting a protective role against oxidative stress .
Case Studies and Research Findings
Several studies have documented the effects of this compound in different biological contexts:
- Marine Organisms : A study on deep-sea corals revealed that this compound dehydrogenase expression is significantly increased under hypoxic conditions, indicating its role in redox balance and energy metabolism during stress .
- Toxicology Studies : Investigations into the interactions between environmental toxins and this compound metabolism have shown that exposure to certain pollutants can alter the expression of genes involved in this compound synthesis, affecting overall metabolic health .
- Comparative Studies : Research comparing different marine species has highlighted variations in this compound levels based on environmental oxygen availability, demonstrating its adaptive significance in diverse habitats .
Data Table: Kinetic Parameters of this compound Dehydrogenase
Substrate | Apparent Km (mM) | Specific Activity (units/mg) |
---|---|---|
NADH | 0.022 ± 0.003 | 463 |
Pyruvate | 0.64 ± 0.07 | - |
Taurine | 64.7 ± 5.4 | - |
Properties
IUPAC Name |
(2R)-2-(2-sulfoethylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO5S/c1-4(5(7)8)6-2-3-12(9,10)11/h4,6H,2-3H2,1H3,(H,7,8)(H,9,10,11)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYQDLYSULDZSO-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955123 | |
Record name | N-(2-Sulfoethyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33497-79-9 | |
Record name | Tauropine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33497-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tauropine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Sulfoethyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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